

Introduction to Cetrorelix in Controlled Ovarian Stimulation

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Compound Focus: Cetrorelix Acetate

CAS No.: 145672-81-7

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Cetrorelix acetate, marketed under the brand name **Cetrotide**, is a synthetic **gonadotropin-releasing hormone (GnRH) antagonist** used in controlled ovarian stimulation (COS) for in vitro fertilization (IVF) and intracytoplasmic sperm injection (ICSI). Its primary therapeutic function is to **prevent premature luteinizing hormone (LH) surges**, which can lead to premature ovulation and cycle cancellation [1] [2]. By competitively blocking pituitary GnRH receptors, cetrorelix causes a rapid, dose-dependent suppression of gonadotropin secretion without the initial "flare-up" effect associated with GnRH agonists. This action provides immediate inhibition of the LH surge, allowing for a shorter and more patient-friendly treatment protocol [1] [3]. The introduction of GnRH antagonists like cetrorelix represents a significant advancement in reproductive medicine, offering comparable pregnancy rates to agonist protocols while reducing treatment duration, medication burden, and the risk of ovarian hyperstimulation syndrome (OHSS) [1] [3] [4].

Mechanism of Action: Signaling Pathways

Cetrorelix functions through direct competitive antagonism of the GnRH receptor. Under normal physiological conditions, GnRH, secreted by the hypothalamus in a pulsatile manner, binds to its receptor on anterior pituitary gonadotrophs. This binding activates a G-protein coupled signaling cascade, ultimately leading to the synthesis and release of the gonadotropins, LH and FSH, which are essential for follicular development and ovulation [3].

Cetrorelix, as a GnRH antagonist, binds reversibly to these same receptors without activating the intracellular signaling pathway. This blockade prevents the endogenous GnRH from exerting its effect, leading to a rapid suppression of LH secretion within hours [5] [3]. The suppression of LH is critical during COS because it prevents a premature mid-cycle LH surge, which would cause untimely ovulation and the

release of oocytes before they can be retrieved [1]. This mechanism allows fertility specialists to maintain control over the final stages of follicular maturation and precisely time ovulation induction with human chorionic gonadotropin (hCG) or a GnRH agonist [6].

The following diagram illustrates this competitive antagonism and its physiological consequences:

Figure 1: Mechanism of Action of Cetrorelix as a GnRH Receptor Antagonist. Cetrorelix competes with endogenous GnRH for receptor binding sites in the pituitary, thereby preventing the signal transduction that leads to LH and FSH secretion. This rapid suppression prevents a premature LH surge during ovarian stimulation.

Quantitative Data Summary

Clinical studies have established the efficacy and safety of cetrorelix in IVF/ICSI cycles. The data below summarize key outcomes from various studies and official descriptions.

Table 1: Summary of Clinical Efficacy and Safety Data for Cetrorelix Protocols

Parameter	Single-Dose Protocol (3 mg)	Multiple-Dose Protocol (0.25 mg/day)	Source / Study Reference
Premature LH Surge Incidence	Below 2%	Below 2%	[1]
Fertilization Rate (IVF)	>60%	Information Missing	[1]
Fertilization Rate (ICSI)	>70%	Information Missing	[1]
Clinical Pregnancy Rate	~30% per transfer	Information Missing	[1]
Ovarian Hyperstimulation Syndrome (OHSS) Risk	Reported lower than in long GnRH agonist protocols	Reported lower than in long GnRH agonist protocols	[1] [3]
Common Side Effects	Headache, nausea, local injection site reactions	Headache, nausea, local injection site reactions	[2] [5]

Parameter	Single-Dose Protocol (3 mg)	Multiple-Dose Protocol (0.25 mg/day)	Source / Study Reference
	(redness, bruising, itching, swelling)	(redness, bruising, itching, swelling)	
Treatment Duration	Significantly shortened compared to long agonist protocol	Shorter than long agonist protocol	[1] [3]

Table 2: Summary of Key Study Findings on Cetrorelix Protocols

Study (Year)	Design & Intervention	Key Findings	Conclusion
Olivennes et al. (1999) [1]	Review of single (3 mg) and multiple (0.25 mg/day) dose protocols.	Fertilization rates >60% (IVF) and >70% (ICSI). Pregnancy rate ~30%. LH surge <2%.	Protocols are safe and effective.
A Pilot Study (1995) [7]	Single 3 mg dose on stimulation day 8 (n=11).	No premature LH surges. 4 clinical pregnancies (40% per transfer).	Simple protocol effectively prevents LH surges.
Randomized Trial (2008) [8]	Letrozole/gonadotropins with/without 0.25 mg cetrorelix (n=61).	Cetrorelix reduced premature LH surge from 43.4% to 19.4%.	Cetrorelix suppresses, but does not fully eliminate, premature LH surges in IUI cycles.
Retrospective Study (2021) [4]	Compared cessation vs. continuation of 0.25 mg cetrorelix on trigger day (n=1271).	Improved embryological outcomes (oocytes retrieved, fertilization rates) in patients <35 or with sufficient ovarian reserve, with no increase in premature ovulation.	Optimizing antagonist cessation can improve laboratory outcomes for specific patient populations.

Detailed Experimental Protocols

Multiple-Dose Fixed Protocol

The multiple-dose protocol is a widely used and standardized approach for preventing premature LH surges [1] [5] [9].

- **Day 2/3 of Menstrual Cycle:** Initiate ovarian stimulation with gonadotropins (FSH or hMG). The dose is determined based on patient characteristics such as age, BMI, antral follicle count (AFC), and anti-Müllerian hormone (AMH) level [5] [9].
- **Stimulation Day 5 or 6:** Begin daily subcutaneous administration of **0.25 mg cetorelix** [1] [5] [9]. The decision to start on the morning or evening of Day 5 or the morning of Day 6 is based on clinic-specific protocols.
- **Continued Administration:** Continue the daily 0.25 mg cetorelix injection throughout the stimulation period.
- **Monitoring:** Monitor follicular growth via transvaginal ultrasound and track serum estradiol levels every 1-3 days [6].
- **Trigger and Discontinuation:** Once at least **1-3 follicles** reach a mean diameter of **17-18 mm**, administer the ovulatory trigger (hCG or GnRH agonist) [6] [4]. The final dose of cetorelix is typically administered on the day of, or the day before, the trigger. Oocyte retrieval is performed **35-36 hours** post-trigger [4].

Single-Dose Protocol

The single-dose protocol offers an alternative with fewer injections [1] [7].

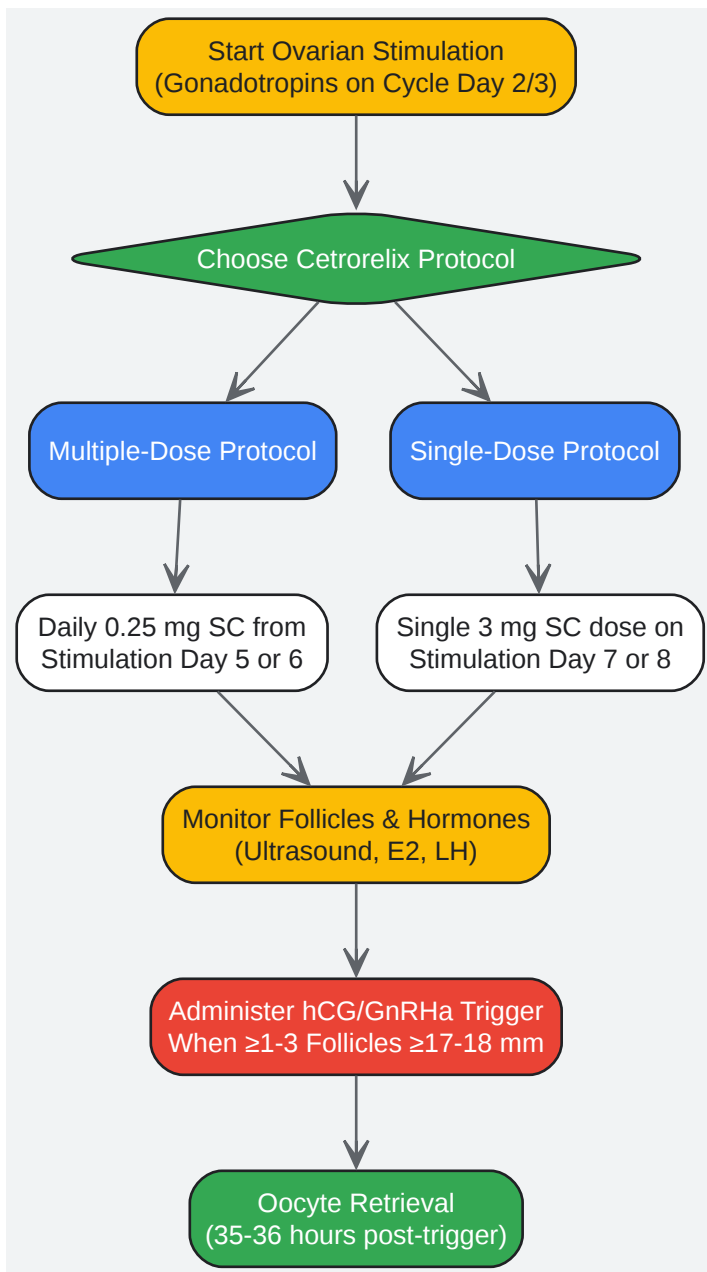
- **Day 2/3 of Menstrual Cycle:** Initiate ovarian stimulation with gonadotropins as in the multiple-dose protocol [1].
- **Stimulation Day 7 or 8:** Administer a single, subcutaneous dose of **3 mg of cetorelix** [1] [7]. The timing may be adjusted based on follicular response.
- **Monitoring and Trigger:** Continue monitoring as in the multiple-dose protocol. If the ovulatory trigger is not administered within **4 days** of the 3 mg cetorelix injection, a second 3 mg dose may be required to maintain LH suppression, based on the clinical assessment [7].
- **Oocyte Retrieval:** Perform retrieval 35-36 hours after the trigger injection.

Protocol Optimization: Cessation on Trigger Day

A recent area of research involves modifying the multiple-dose protocol to optimize outcomes [4].

- This protocol follows the multiple-dose regimen exactly, with daily 0.25 mg cetorelix starting on stimulation day 6.
- The key differentiator is that the **cetorelix injection is omitted on the day of the ovulatory trigger** [4].
- This approach is considered for patients, particularly those **under 35 years of age or with sufficient ovarian reserve (AMH >1.1 ng/ml)**, whose LH levels remain low (<10 IU/L) during stimulation [4].
- This modification has been associated with **improved embryological outcomes**, including a higher number of oocytes retrieved and better fertilization rates, without increasing the risk of premature ovulation [4].

The workflow for selecting and implementing these protocols is outlined below:



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Figure 2: Workflow for Cetorelix Administration in Ovarian Stimulation Cycles. The flowchart outlines the key decision points and steps for both the multiple-dose and single-dose cetorelix protocols, from the initiation of stimulation to oocyte retrieval.

Drug Administration and Handling

Preparation and Reconstitution

Cetorelix is supplied as a lyophilized powder in vials of 0.25 mg or 3 mg, accompanied by a pre-filled syringe of solvent (sterile water for injection) [9].

- **Aseptic Technique:** Wash hands and prepare a clean work surface [2] [9].
- **Access Vial:** Remove the plastic flip-off cap from the cetorelix vial and wipe the rubber stopper with an alcohol swab [9].
- **Assemble Syringe:** Twist the larger-bore needle (e.g., 20-gauge, often marked with a yellow code) onto the pre-filled solvent syringe [9].
- **Inject Solvent:** Push the needle through the vial's stopper and slowly inject all the solvent into the vial [9].
- **Reconstitute Powder:** Leave the syringe in the vial. Gently swirl the vial until the solution is clear and without particles. Avoid shaking to prevent foam formation [9].
- **Draw Solution:** Draw the entire reconstituted solution back into the syringe [9].
- **Change Needle:** Replace the preparation needle with a smaller-gauge injection needle (e.g., 27-gauge, often marked with a grey code) for subcutaneous administration [9].
- **Remove Air Bubbles:** Invert the syringe and gently tap it. Push the plunger until any air is expelled and a drop of liquid appears at the needle tip [9].

Injection Procedure

- **Site:** Administer subcutaneously into the lower abdomen, preferably within an area a few inches below the navel. Rotate injection sites daily to minimize local skin reactions [2] [9].
- **Technique:** Clean the chosen site with an alcohol swab. Pinch up a fold of skin and insert the needle at a 45- to 90-degree angle. Inject the solution slowly. After the injection, press lightly on the site with a gauze pad; rubbing is not recommended [9].
- **Disposal:** Dispose of used needles, syringes, and vials in a sharps container as per local regulations [2] [9].

Storage

- **Unopened Vials:** Store 0.25 mg vials in the refrigerator between 2°C and 8°C (36°F and 46°F). The 3 mg vials can be stored at room temperature, not exceeding 25°C (77°F) [2].
- **Reconstituted Solution:** Use immediately after preparation [9].

Applications in Research and Drug Development

Beyond its established clinical use, cetorelix protocols are a active area of scientific investigation.

- **Protocol Optimization:** Research continues to refine dosing strategies. Studies like the one by [4] investigate whether ceasing the antagonist on the trigger day can improve embryological outcomes by potentially reducing its suppressive effect on the final stages of oocyte maturation, a concept known as "coasting."
- **Patient Stratification:** A key research focus is identifying which patient populations benefit most from specific protocols. Evidence suggests that the optimized cessation protocol may be particularly advantageous for young patients (<35 years) or those with sufficient ovarian reserve (AMH >1.1 ng/ml), whereas outcomes were similar for older or low-responder patients [4]. This highlights the move towards personalized ovarian stimulation.
- **Luteal Phase Support:** The impact of GnRH antagonists on the luteal phase endometrial environment remains a topic of study. While antagonist protocols reduce the risk of severe OHSS, some studies suggest they may negatively affect endometrial receptivity, necessitating robust research into optimal luteal phase support protocols following cetorelix use [4].
- **Novel Formulations:** While not covered in the provided results, the field of drug development is also exploring longer-acting or more potent GnRH antagonists, building on the foundation established by cetorelix.

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To cite this document: Smolecule. [Introduction to Cetrorelix in Controlled Ovarian Stimulation].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b523236#cetrorelix-starting-day-stimulation-cycle>]

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